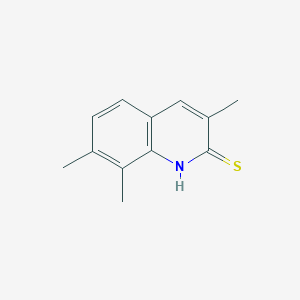
3,7,8-Trimethylquinoline-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,8-Trimethylquinoline-2-thiol is a heterocyclic compound with the molecular formula C₁₂H₁₃NS and a molecular weight of 203.30 g/mol . It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-Trimethylquinoline-2-thiol can be achieved through several methods. One common approach involves the thionation of quinoxaline-2,3(1H,4H)-dione using a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine . Another method includes the reaction of 2,3-dichloroquinoxaline with thiourea .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, focusing on optimizing reaction conditions and yields.
Análisis De Reacciones Químicas
Types of Reactions
3,7,8-Trimethylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding quinoline derivative.
Substitution: The thiol group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
3,7,8-Trimethylquinoline-2-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Used in the synthesis of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 3,7,8-Trimethylquinoline-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can undergo oxidation and reduction reactions, which play a crucial role in redox signaling and cellular processes . The compound’s ability to form disulfides and other derivatives also contributes to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: A related compound with similar biological activities and applications.
Quinoline: Shares the quinoline scaffold and has diverse applications in chemistry and medicine.
Isoquinoline: Another heterocyclic compound with similar properties and uses.
Uniqueness
3,7,8-Trimethylquinoline-2-thiol is unique due to its specific substitution pattern and the presence of the thiol group, which imparts distinct chemical reactivity and biological activities compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C12H13NS |
|---|---|
Peso molecular |
203.31 g/mol |
Nombre IUPAC |
3,7,8-trimethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C12H13NS/c1-7-4-5-10-6-8(2)12(14)13-11(10)9(7)3/h4-6H,1-3H3,(H,13,14) |
Clave InChI |
DXFYSMHPSSOZHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C=C(C(=S)N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13002042.png)
![7-Chloro-5-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13002050.png)
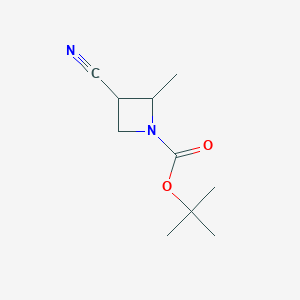
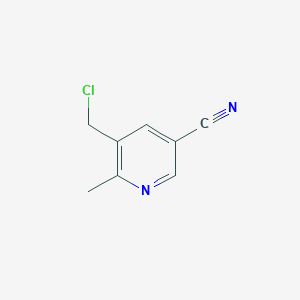
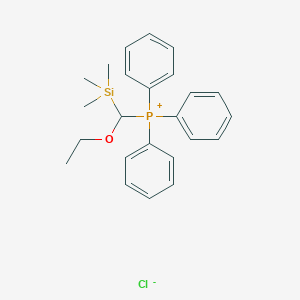
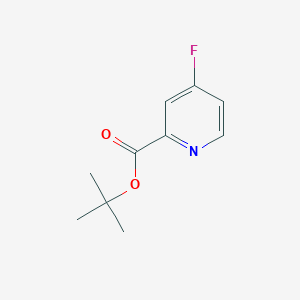

![(S)-Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one](/img/structure/B13002078.png)
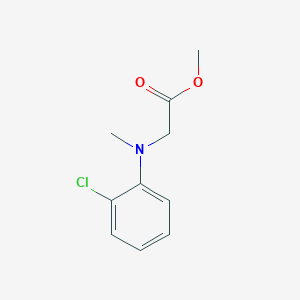
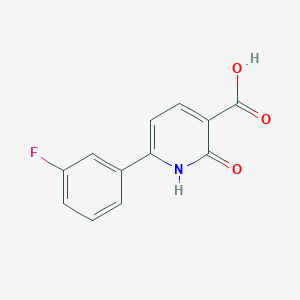
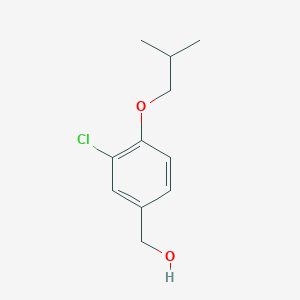
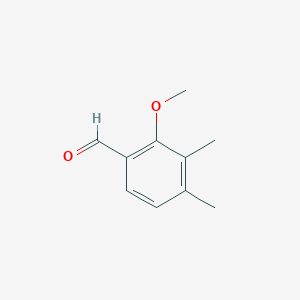
![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13002114.png)

